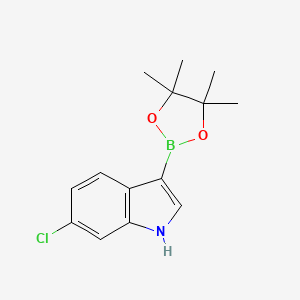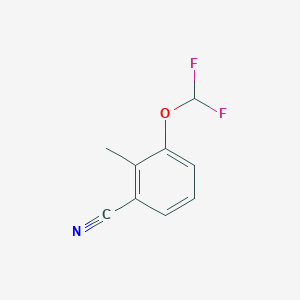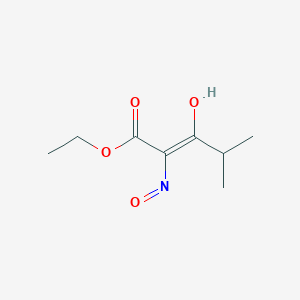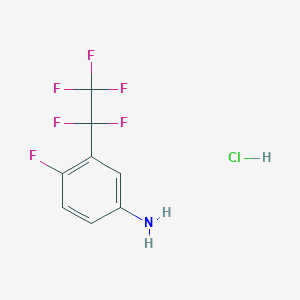![molecular formula C9H6F3NO3 B15224660 7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B15224660.png)
7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one is a compound that features a trifluoromethoxy group attached to a pyrano-pyridinone structure. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which can significantly influence the biological activity of the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential pharmacological activities and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one typically involves the introduction of the trifluoromethoxy group into the pyrano-pyridinone scaffold. One common method is the trifluoromethoxylation of a suitable precursor using trifluoromethoxylation reagents. Recent advances in trifluoromethoxylation reagents have made this process more accessible and efficient .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one involves its interaction with molecular targets within biological systems. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to specific proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-containing molecules and pyrano-pyridinone derivatives. Examples include:
- 7-(Trifluoromethyl)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one
- 7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-ol
Uniqueness
The uniqueness of 7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one lies in its specific trifluoromethoxy substitution, which imparts distinct physicochemical properties. This makes it particularly valuable in applications requiring high stability and specific biological activity .
Properties
Molecular Formula |
C9H6F3NO3 |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-2,3-dihydropyrano[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)16-7-2-1-5-6(14)3-4-15-8(5)13-7/h1-2H,3-4H2 |
InChI Key |
FATVZPDNQASXFB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=N2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


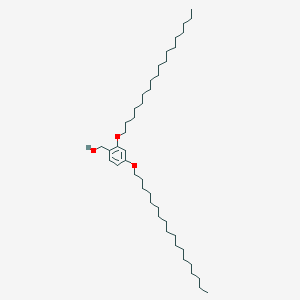
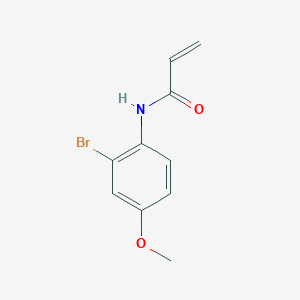


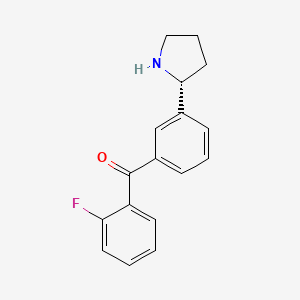
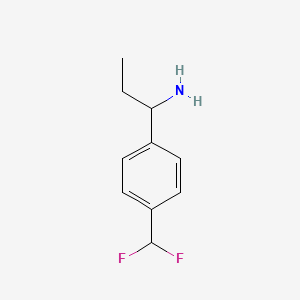
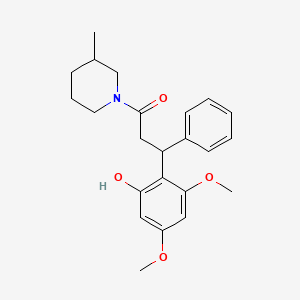
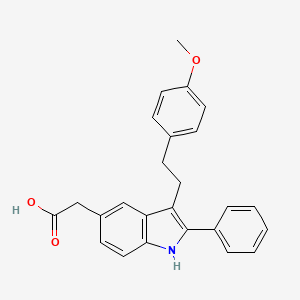
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B15224655.png)
